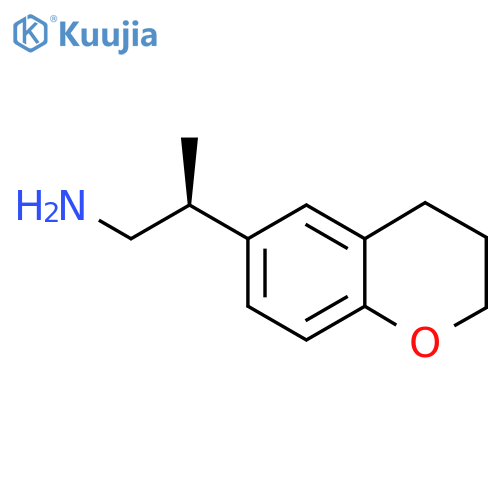Cas no 2248172-67-8 ((2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)

2248172-67-8 structure
商品名:(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine
- (2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine
- 2248172-67-8
- EN300-6507117
-
- インチ: 1S/C12H17NO/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9H,2-3,6,8,13H2,1H3/t9-/m1/s1
- InChIKey: JJKKAVCBKWORSR-SECBINFHSA-N
- ほほえんだ: O1CCCC2C1=CC=C(C=2)[C@H](C)CN
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 35.2Ų
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507117-1.0g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 1g |
$2391.0 | 2023-05-31 | ||
| Enamine | EN300-6507117-5.0g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 5g |
$6937.0 | 2023-05-31 | ||
| Enamine | EN300-6507117-0.25g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 0.25g |
$2200.0 | 2023-05-31 | ||
| Enamine | EN300-6507117-10.0g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 10g |
$10285.0 | 2023-05-31 | ||
| Enamine | EN300-6507117-2.5g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 2.5g |
$4687.0 | 2023-05-31 | ||
| Enamine | EN300-6507117-0.5g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 0.5g |
$2296.0 | 2023-05-31 | ||
| Enamine | EN300-6507117-0.1g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 0.1g |
$2104.0 | 2023-05-31 | ||
| Enamine | EN300-6507117-0.05g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 0.05g |
$2009.0 | 2023-05-31 |
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine 関連文献
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
2248172-67-8 ((2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine) 関連製品
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 55290-64-7(Dimethipin)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 57707-64-9(2-azidoacetonitrile)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
